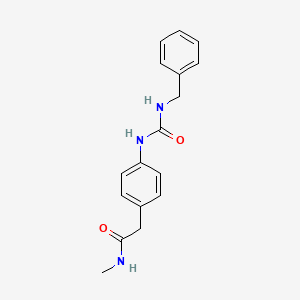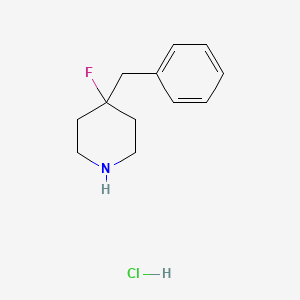
1-(4-イソプロピルフェニル)-2,5-ジメチル-1H-ピロール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group and an isopropyl group on the phenyl ring
科学的研究の応用
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels suitable for commercial use.
化学反応の分析
Types of Reactions: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated phenyl derivatives.
作用機序
The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to therapeutic effects.
類似化合物との比較
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the isopropyl group.
1-(4-Isopropylphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Different position of the methyl group on the pyrrole ring.
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-2-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
These compounds differ in their chemical and biological properties, highlighting the importance of structural variations in determining their applications and effects.
特性
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-11(3)9-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSEIACOQQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)
![1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2374581.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2374589.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)
